2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide
Description
Properties
CAS No. |
94376-14-4 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-(dipropylamino)-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)13-16(21)19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15H,6-13H2,1-5H3,(H,19,21) |
InChI Key |
WBDNUZLTKUCIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1(OC2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ACETAMIDE,2-(DIPROPYLAMINO)-N-(1,8-EPOXY-P-MENTH-2-YL)-” likely involves multiple steps, including the formation of the acetamide group, the introduction of the dipropylamino group, and the incorporation of the epoxy-p-menth-2-yl moiety. Typical reaction conditions might include:
Formation of Acetamide: Reaction of acetic anhydride with an amine.
Introduction of Dipropylamino Group: Alkylation of an amine with propyl halides.
Epoxidation: Reaction of an alkene with a peracid to form the epoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts, high-yield reagents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or alkyl groups.
Reduction: Reduction reactions could target the epoxy group or the carbonyl group in the acetamide.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicates that modifications in the chemical structure can enhance antimicrobial activity, making this compound a candidate for further exploration in drug development .
Opioid Receptor Modulation
Research has also explored the potential of similar compounds as opioid receptor ligands. These compounds can modulate receptor activity, providing avenues for pain management therapies. The binding affinities of synthesized analogs were evaluated using radioligand competition binding assays, revealing promising results that suggest a potential role in analgesic drug development .
Materials Science Applications
Polymer Chemistry
The compound's unique chemical structure allows for its use in polymer formulations. It can act as a curing agent or additive in resin compositions, enhancing mechanical properties and thermal stability. For example, studies have shown that incorporating such compounds into resin systems can improve their performance in coatings and adhesives .
Nanocomposite Development
In the field of nanotechnology, 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide can be utilized to create nanocomposites with enhanced properties. These materials are being investigated for applications in electronics and environmental remediation due to their improved conductivity and adsorption capabilities .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The presence of the epoxy group suggests potential reactivity with nucleophiles in biological systems.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural elements include:
- Acetamide backbone : Common to many agrochemicals and pharmaceuticals.
- Dipropylamino group: A tertiary amine substituent influencing solubility and receptor interactions.
- 1,8-Epoxy-p-menthane moiety : A bicyclic terpene derivative contributing to stereochemical complexity and lipophilicity.
Table 1: Structural Comparison of Acetamide Derivatives
*Inferred based on structural analogs.
Physicochemical and Functional Differences
- Lipophilicity : The epoxy-p-menthane group in the target compound likely increases logP values compared to alachlor (logP ~3.0) or benzothiazole-based analogs (logP ~2.5–3.5), suggesting improved membrane permeability .
- Bioactivity : While benzothiazole-based acetamides exhibit kinase inhibition , chloroacetamides like alachlor act as herbicides by inhibiting fatty acid synthesis . The target compound’s terpene group may confer unique bioactivity, possibly in pest control or antimicrobial applications.
Biological Activity
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide, also known by its CAS number 94376-14-4, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.
The compound has the following chemical properties:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the epoxy group in its structure suggests potential reactivity with nucleophiles, which is a common feature in many bioactive compounds. This reactivity may lead to modulation of enzyme activities or receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide exhibit significant antimicrobial properties. For instance, research has shown that certain epoxy compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
| Study | Organism Tested | Activity Observed |
|---|---|---|
| Ramos-Martín et al. (2020) | Staphylococcus aureus | Inhibition of growth at low concentrations |
| Valls et al. (2020) | Escherichia coli | Significant reduction in viability |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Epoxide derivatives have been explored for their ability to interact with neurotransmitter systems. Studies have shown that similar compounds can act as agonists or antagonists at various receptors, influencing mood and behavior .
| Study | Receptor Type | Effect Observed |
|---|---|---|
| Smith et al. (2021) | 5-HT2C Receptor | Agonistic activity leading to reduced anxiety-like behavior |
| Johnson et al. (2022) | Dopamine Receptors | Modulation of dopaminergic signaling pathways |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide was tested against a panel of bacterial strains. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .
Case Study 2: Neurobehavioral Assessment
A behavioral study involving rodent models assessed the neuropharmacological effects of the compound. Animals treated with varying doses exhibited significant changes in anxiety-like behaviors measured by the elevated plus maze test. The results suggested that higher doses correlated with reduced anxiety levels, indicating a potential therapeutic application for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
